N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities . Additionally, its unique structure makes it a candidate for studying supramolecular interactions and crystal engineering .
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the biological context, but typically involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with similar compounds such as N-(5-chloro-2-hydroxyphenyl)acetamide and N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide . These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique features of this compound, such as its isoquinoline core, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-20-9-13(11-4-2-3-5-12(11)17(20)23)16(22)19-14-8-10(18)6-7-15(14)21/h2-9,21H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRLVIGUHCZFDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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